molecular formula C27H23FN4O4S2 B2417961 N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide CAS No. 899548-05-1

N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide

Cat. No.: B2417961
CAS No.: 899548-05-1
M. Wt: 550.62
InChI Key: RJXHHKXZYPERHB-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C27H23FN4O4S2 and its molecular weight is 550.62. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O4S2/c1-17-10-11-19(13-22(17)28)30-25(33)16-37-27-29-14-24-26(31-27)21-8-3-4-9-23(21)32(38(24,34)35)15-18-6-5-7-20(12-18)36-2/h3-14H,15-16H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXHHKXZYPERHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-{[6-(3-methoxybenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide is a compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents. Its complex structure suggests various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available literature and experimental data.

  • Molecular Formula : C27H23FN4O4S2
  • Molecular Weight : 550.6 g/mol
  • CAS Number : 899548-05-1

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives containing the benzothiazine core have shown promising results against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in comparative studies against standard antibiotics like ciprofloxacin and ketoconazole, revealing that certain derivatives outperform conventional drugs in inhibiting bacterial growth.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. For example:

Cell Line IC50 (µM) Reference
HT-2915.0
A54920.0
MKN-4518.0

These values indicate moderate cytotoxicity against human cancer cell lines, suggesting that the compound may interfere with cell proliferation pathways.

The proposed mechanism of action for this compound includes:

  • Inhibition of key enzymes involved in cancer cell metabolism.
  • Induction of apoptosis in cancer cells through mitochondrial pathways.

Molecular docking studies have suggested that the compound can effectively bind to target proteins involved in tumor growth and survival.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazine derivatives, including the target compound. The results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with the compound at sub-MIC levels.
  • Cytotoxicity Assessment : In a cytotoxicity study involving multiple cancer cell lines, this compound demonstrated selective toxicity towards cancer cells compared to normal cells.

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